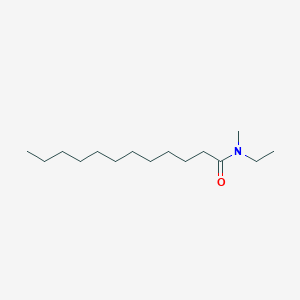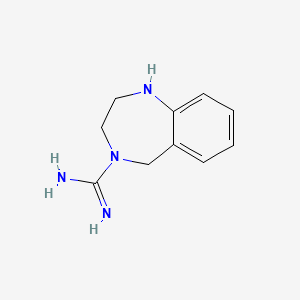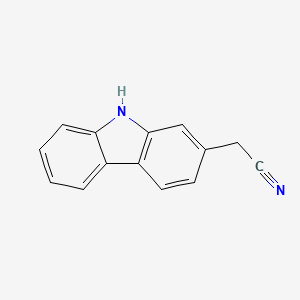![molecular formula C14H14FN3OS B14611349 N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea CAS No. 57191-21-6](/img/structure/B14611349.png)
N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a fluoropyridine moiety linked to a phenyl group through an oxygen atom, with a dimethylthiourea group attached to the phenyl ring. The presence of fluorine in the pyridine ring imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea typically involves multiple steps, starting with the preparation of the fluoropyridine intermediate. One common method involves the nucleophilic substitution of a suitable pyridine derivative with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The resulting fluoropyridine is then reacted with a phenol derivative under basic conditions to form the ether linkage.
The final step involves the introduction of the dimethylthiourea group. This can be achieved by reacting the phenyl ether intermediate with dimethylthiocarbamoyl chloride in the presence of a base, such as triethylamine, to yield the desired compound.
Industrial Production Methods
Industrial production of N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyridine moiety, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Amino or thiol-substituted derivatives
Wissenschaftliche Forschungsanwendungen
N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can engage in hydrogen bonding and hydrophobic interactions with target proteins, while the dimethylthiourea group can form covalent bonds with nucleophilic residues, leading to inhibition or modulation of the target’s activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluroxypyr: An aminopyridine herbicide with a similar fluoropyridine structure but different functional groups.
(6-Fluoropyridin-2-yl)boronic acid: A fluoropyridine derivative used in organic synthesis and medicinal chemistry.
Uniqueness
N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea is unique due to the combination of its fluoropyridine and dimethylthiourea moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other fluoropyridine derivatives.
Eigenschaften
CAS-Nummer |
57191-21-6 |
|---|---|
Molekularformel |
C14H14FN3OS |
Molekulargewicht |
291.35 g/mol |
IUPAC-Name |
3-[4-(6-fluoropyridin-2-yl)oxyphenyl]-1,1-dimethylthiourea |
InChI |
InChI=1S/C14H14FN3OS/c1-18(2)14(20)16-10-6-8-11(9-7-10)19-13-5-3-4-12(15)17-13/h3-9H,1-2H3,(H,16,20) |
InChI-Schlüssel |
HXCNVJZKQMJEAI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)NC1=CC=C(C=C1)OC2=NC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine](/img/structure/B14611275.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14611278.png)
![[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14611283.png)



![calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B14611316.png)
![Cyclohexanol, 1-[(phenylsulfonyl)methyl]-](/img/structure/B14611324.png)

![2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14611329.png)



